(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ala-OH typically involves the coupling of Fmoc-protected alanine with another alanine molecule. The process begins with the protection of the amino group of alanine using the Fmoc group. This is achieved by reacting alanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The protected alanine is then coupled with another alanine molecule using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the dipeptide .
Industrial Production Methods
Industrial production of Fmoc-Ala-Ala-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that facilitate the step-by-step addition of amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and purification of the desired peptide .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-Ala-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, resulting in the free amino group.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt are frequently used as coupling reagents in peptide synthesis.
Major Products Formed
The major products formed from these reactions include the deprotected dipeptide and extended peptide chains when coupled with additional amino acids .
Scientific Research Applications
Fmoc-Ala-Ala-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-Ala-Ala-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains . The compound’s effects are mediated through its interactions with other amino acids and peptides, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: A similar compound with glycine instead of alanine, used in peptide synthesis.
Fmoc-Val-OH: Contains valine and is used for synthesizing peptides with hydrophobic residues.
Fmoc-Leu-OH: Contains leucine and is used for peptides requiring bulky hydrophobic residues.
Uniqueness
Fmoc-Ala-Ala-OH is unique due to its specific combination of two alanine residues, which provides flexibility and stability in peptide chains. This makes it particularly useful in the synthesis of peptides that require a balance of hydrophobicity and flexibility .
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGGBPQPMISJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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